An In-depth Technical Guide to 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
An In-depth Technical Guide to 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
CAS Number: 143367-56-0
This technical guide provides a comprehensive overview of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene, a key building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of novel semiconducting polymers.
Chemical and Physical Properties
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is a white to off-white crystalline solid at room temperature.[1] It is an organotin compound characterized by a 2,2'-bithiophene core functionalized with two trimethylstannyl groups at the 5 and 5' positions.[2] This structure makes it an excellent precursor for cross-coupling reactions.
Table 1: Physical and Chemical Properties of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
| Property | Value |
| CAS Number | 143367-56-0 |
| Molecular Formula | C₁₄H₂₂S₂Sn₂ |
| Molecular Weight | 491.87 g/mol |
| Appearance | White to light yellow crystalline powder or flakes |
| Melting Point | 96-100 °C |
| Purity | Typically >97% or >98% (by HPLC or NMR)[3] |
| Solubility | Soluble in organic solvents like THF and toluene. |
| Storage | Store in a dark place under an inert atmosphere at room temperature.[4] |
Synthesis of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
The synthesis of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is typically achieved through the dilithiation of 2,2'-bithiophene, followed by quenching with an electrophilic tin reagent, such as trimethyltin chloride. This method provides a direct and efficient route to the desired product.
Experimental Protocol: Synthesis from 2,2'-Bithiophene
This protocol is based on established literature procedures for the synthesis of stannylated thiophene derivatives.
Materials:
-
2,2'-Bithiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyltin chloride (Me₃SnCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: A clean, dry Schlenk flask equipped with a magnetic stir bar is charged with 2,2'-bithiophene. The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen- and moisture-free environment.
-
Dissolution: Anhydrous THF is added to the flask via a syringe to dissolve the 2,2'-bithiophene.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. To this cooled solution, n-butyllithium (2.2 equivalents) is added dropwise via a syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at this temperature for 1-2 hours. A color change to a deep reddish-brown is typically observed, indicating the formation of the dilithiated species.[5]
-
Stannylation: A solution of trimethyltin chloride (2.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with water and then with brine. The organic phase is subsequently dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as methanol or ethanol to yield 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene as a white solid.
Characterization
The purity and identity of the synthesized compound can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure. The ¹H NMR spectrum in CDCl₃ typically shows two doublets in the aromatic region corresponding to the thiophene protons and a singlet in the upfield region for the methyl protons of the trimethylstannyl groups.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Applications in Organic Electronics
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is a vital monomer for the synthesis of high-performance conjugated polymers and small molecules used in a variety of organic electronic devices.[7] Its primary application lies in the Stille cross-coupling reaction, a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction.[8]
The Stille Cross-Coupling Reaction
The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium(0) complex. The trimethylstannyl groups on the bithiophene core are readily transferred in this reaction, allowing for the formation of new carbon-carbon bonds. This reaction is favored due to its tolerance of a wide range of functional groups and its relatively mild reaction conditions.[7]
The catalytic cycle of the Stille reaction can be visualized as follows:
Caption: Catalytic cycle of the Stille cross-coupling reaction.
In the context of polymer synthesis, R¹ would be an aryl dihalide and R² would be the 5,5'-bis(trimethylstannyl)-2,2'-bithiophene monomer, leading to the formation of a polymer chain.
Synthesis of Conjugated Polymers
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is a key monomer for the synthesis of various high-performance polymers for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[7]
Example Experimental Protocol: Synthesis of Poly{[N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalenedicarboximide-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} (PNDI2OD-T2)
This protocol describes the synthesis of a well-known n-type polymer semiconductor.
Materials:
-
N,N'-Bis(2-octyldodecyl)-2,6-dibromonaphthalene-1,4,5,8-tetracarboxylic diimide
-
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
Procedure:
-
In a glovebox, a Schlenk tube is charged with N,N'-Bis(2-octyldodecyl)-2,6-dibromonaphthalene-1,4,5,8-tetracarboxylic diimide, 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene, Pd₂(dba)₃, and P(o-tol)₃.
-
The tube is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Anhydrous and degassed toluene is added via syringe.
-
The reaction mixture is heated to a specific temperature (e.g., 110 °C) and stirred for a defined period (e.g., 48 hours) under an inert atmosphere.
-
After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers.
-
The purified polymer is then dried under vacuum.
The synthesis workflow can be visualized as follows:
Caption: General workflow for Stille polymerization.
Safety and Handling
Organotin compounds, including 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene, are toxic and should be handled with extreme care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin compounds must be disposed of according to institutional and national regulations for hazardous waste. The synthesis involves pyrophoric reagents like n-butyllithium, which require specialized handling techniques under an inert atmosphere to prevent fire and explosion hazards.
Conclusion
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is a cornerstone monomer in the synthesis of advanced organic electronic materials. Its well-defined structure and reactivity in Stille cross-coupling reactions enable the precise construction of conjugated polymers with tailored electronic and optical properties. This guide provides essential technical information for researchers and scientists working with this versatile compound, from its fundamental properties and synthesis to its application in the fabrication of next-generation electronic devices. Careful adherence to safety protocols is paramount when handling this and other organotin compounds.
References
- 1. rsc.org [rsc.org]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. calpaclab.com [calpaclab.com]
- 4. 143367-56-0|5,5'-Bis(trimethylstannyl)-2,2'-bithiophene|BLD Pharm [bldpharm.com]
- 5. amiscientific.com [amiscientific.com]
- 6. ossila.com [ossila.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
- 9. ossila.com [ossila.com]
